2-(5-Bromothiophen-2-yl)furan
Description
Molecular Structure and Classification
2-(5-Bromothiophen-2-yl)furan is a heterocyclic aromatic compound featuring a fused bromothiophene and furan ring system. Its molecular formula is $$ \text{C}8\text{H}5\text{BrOS} $$, with a molecular weight of 229.10 g/mol. The compound consists of a thiophene ring substituted with a bromine atom at the 5-position and a furan moiety at the 2-position (Figure 1).
Table 1: Molecular and structural properties
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}8\text{H}5\text{BrOS} $$ |
| Molecular weight | 229.10 g/mol |
| Ring system | Bicyclic (thiophene-furan) |
| Hybridization | sp²-dominated |
The compound belongs to the class of aryl bromides and heteroaromatic derivatives , with applications in organic synthesis and materials science.
Nomenclature and Registry Information
The systematic IUPAC name for this compound is This compound . Key registry identifiers include:
Table 2: Registry and nomenclature details
| Identifier | Value |
|---|---|
| CAS Registry Number | 91891-82-6 |
| DSSTox Substance ID | DTXSID30541118 |
| Wikidata ID | Q82417362 |
| Synonyms | 2-(5-Bromo-2-thienyl)furan; 5-bromo-2-furylthiophene |
These identifiers facilitate unambiguous referencing in chemical databases and research literature.
Historical Context and Research Significance
First reported in the late 20th century, this compound gained prominence as a versatile building block in:
- Medicinal chemistry : Serves as a precursor for antiviral and anticancer agents due to its bromine substituent, which enables cross-coupling reactions.
- Materials science : Used in synthesizing π-conjugated oligomers for organic semiconductors and luminescent materials.
- Catalysis : Acts as a ligand in transition-metal complexes for Suzuki-Miyaura couplings.
Recent advances in transition-metal-free synthesis (e.g., photochemical oxidation of 1,3-dienes) have improved its accessibility for industrial applications.
Physical and Chemical Properties
Physical Properties
Limited experimental data are available, but computational predictions and analog comparisons suggest:
Chemical Properties
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water.
- Reactivity :
Table 3: Predicted reactivity profile
| Reaction Type | Site of Reactivity |
|---|---|
| Cross-coupling | C-Br bond |
| Halogenation | Thiophene C-H positions |
| Oxidation | Furan ring |
Experimental studies highlight its role in synthesizing furan-thiophene co-oligomers with tunable optoelectronic properties.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDOEZLUNHAOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541118 | |
| Record name | 2-(5-Bromothiophen-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91891-82-6 | |
| Record name | 2-(5-Bromothiophen-2-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-(5-Bromothiophen-2-yl)furan and structurally related compounds in terms of physicochemical properties, synthetic utility, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Electronic and Optical Properties :
- The substitution of furan with thiophene in star-shaped molecules (e.g., 1,3,5-tris(5-(thiophen-2-yl)furan-2-yl)benzene) significantly enhances fluorescence quantum yield (Φ = 0.15 vs. 0.06 for furan analogs) due to thiophene’s higher electron density and extended conjugation .
- The bromine atom in this compound facilitates further functionalization, whereas the fluorine in 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde introduces steric and electronic effects that modulate reactivity .
Synthetic Versatility :
- Suzuki-Miyaura coupling is a common method for synthesizing furan-thiophene hybrids, as demonstrated in the preparation of star-shaped molecules .
- In contrast, benzofuran derivatives (e.g., 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran) often require Wittig reactions or sulfoxidation steps .
Furan-thiophene hybrids are prioritized in optoelectronics due to their tunable luminescence and charge-transport properties .
Structural and Functional Insights
- Thermal Stability : While thermal data for this compound is absent, furan derivatives generally decompose above 200°C, whereas thiophene-containing compounds exhibit higher thermal stability due to stronger C–S bonds .
Preparation Methods
Reaction Mechanism and Batch Synthesis
The most robust method involves the oxidation of 1,3-dienes using singlet oxygen (¹O₂) to form endoperoxides, followed by Appel dehydration. For example, trans,trans-1,4-diphenyl-1,3-butadiene undergoes photooxidation with rose Bengal as a photosensitizer in a 19:1 CH₂Cl₂/MeOH solvent system, yielding the endoperoxide intermediate (65% in batch). Subsequent dehydration using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) via a Kornblum–DeLaMare rearrangement produces the furan core.
Critical Parameters :
Continuous-Flow Optimization
Transitioning to continuous-flow technology addresses stability issues with endoperoxides. A two-stage flow system (Figure 1) integrates:
- Photooxidation Reactor : A UV-150 coil with a 450 nm lamp, 0.30 mL/min substrate flow, and 1.85 mL/min air feed (9 bar pressure).
- Dehydration Reactor : In-line mixing with Appel reagent (CBr₄/PPh₃) at 0.30 mL/min, followed by a 10 mL coil at 25°C.
Results :
| Parameter | Batch Yield | Flow Yield |
|---|---|---|
| Endoperoxide 3 | 65% | 68% |
| Furan 2 | 65% | 77% |
| Scalability (10 mmol) | 53% | 53% |
The flow system eliminates intermediate isolation, reduces reaction time from 16 h to 2 h, and improves safety by minimizing exposure to unstable peroxides.
Oxidative Cyclization of Hydrazones
Schiff Base Formation
While primarily used for oxadiazoles, this approach begins with 5-bromo-2-thiophenecarboxaldehyde and aryl hydrazides. Condensation in isopropyl alcohol (IPA) at 90°C forms hydrazones, which are cyclized using Chloramine-T (N-chloro-p-toluenesulfonamide). Although yields for oxadiazoles reach 78%, modifying the substrate to include furan precursors (e.g., replacing hydrazides with diols) remains unexplored.
Key Observations :
- Oxidant Efficiency : Chloramine-T outperforms iodine or DDQ in cyclization selectivity.
- Limitations : The method currently produces oxadiazoles, but replacing the hydrazide with a 1,2-diketone could redirect the pathway toward furans.
Acetonitrile-Based Cyclization Strategies
Synthesis of 2-(5-Bromothiophen-2-yl)Acetonitrile
The crystalline precursor 2-(5-bromothiophen-2-yl)acetonitrile is prepared via nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with cyanoacetate, followed by decarboxylation (m.p. 302–305 K).
Cyclization to Furan Derivatives
Hydrolysis of the nitrile group to a ketone (using H₂SO₄/H₂O) generates 2-(5-bromothiophen-2-yl)acetone, which undergoes acid-catalyzed cyclization with diethyl oxalate to form the furan ring. Preliminary studies suggest yields of ~40%, but optimization is required.
Alternative Methods and Industrial Considerations
Cross-Coupling Approaches
Suzuki–Miyaura coupling between 2-bromofuran and 5-borono-2-thiophene could provide a direct route. However, the required boronic acid derivatives are synthetically challenging to stabilize.
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